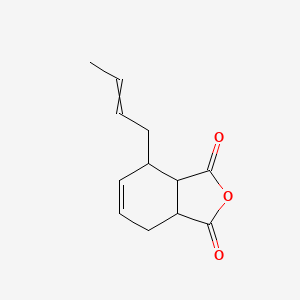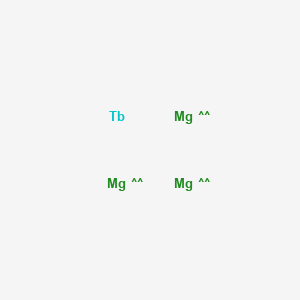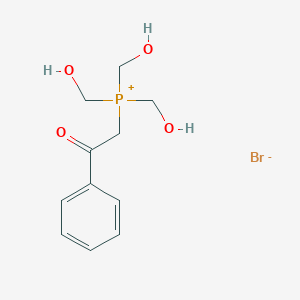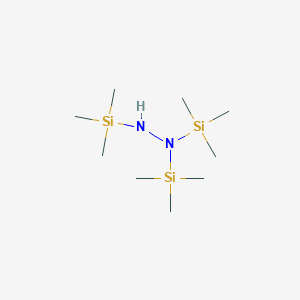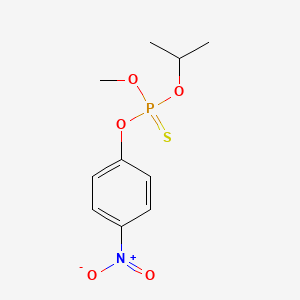
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. This compound is known for its high toxicity to insects and its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in both insects and mammals .
Métodos De Preparación
The synthesis of O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate typically involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product . Industrial production methods often involve similar steps but are scaled up to accommodate large quantities and may include additional purification steps to ensure product quality .
Análisis De Reacciones Químicas
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate undergoes several types of chemical reactions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into less toxic products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus atom, leading to the formation of various derivatives.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions but often include less toxic metabolites .
Aplicaciones Científicas De Investigación
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets involved include the active site of acetylcholinesterase and various pathways related to nerve signal transmission .
Comparación Con Compuestos Similares
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is similar to other organophosphorus insecticides such as ethyl parathion and methyl parathion. it is unique in its specific structure, which influences its reactivity and toxicity . Similar compounds include:
Ethyl Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate.
These compounds share similar mechanisms of action but differ in their chemical properties and toxicity profiles .
Propiedades
Número CAS |
13955-12-9 |
|---|---|
Fórmula molecular |
C10H14NO5PS |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
methoxy-(4-nitrophenoxy)-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS/c1-8(2)15-17(18,14-3)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3 |
Clave InChI |
IDTURXUOVKNCOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
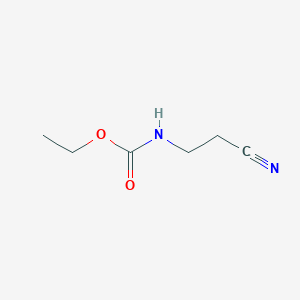
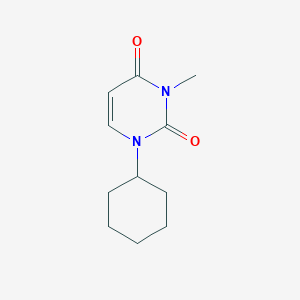
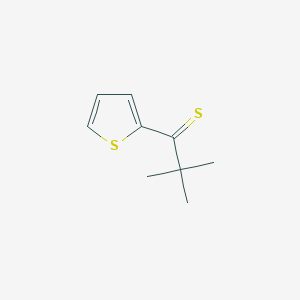
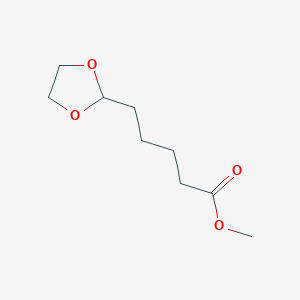
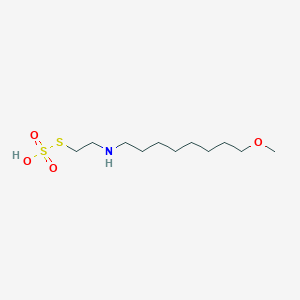

![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
